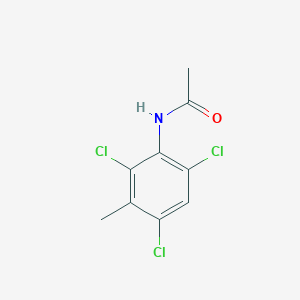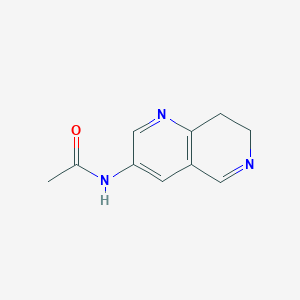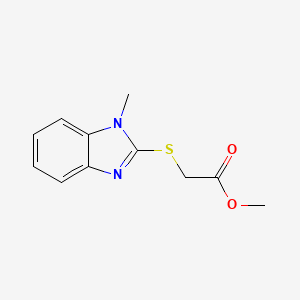
3-Anilinobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Anilinobenzonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of benzonitrile where an aniline group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions: 3-Anilinobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzonitrile with aniline in the presence of a reducing agent. The nitro group is reduced to an amino group, forming this compound. Another method involves the direct amination of 3-chlorobenzonitrile with aniline under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of 3-nitrobenzonitrile or the use of transition metal catalysts to facilitate the amination reaction.
化学反応の分析
Types of Reactions: 3-Anilinobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-Anilinobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, including polymers and resins.
作用機序
The mechanism of action of 3-anilinobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
3-Aminobenzonitrile: Similar structure but lacks the aniline group.
3-Chlorobenzonitrile: Contains a chlorine atom instead of an aniline group.
3-Nitrobenzonitrile: Contains a nitro group instead of an aniline group.
Uniqueness: 3-Anilinobenzonitrile is unique due to the presence of both an aniline and a nitrile group, which allows it to participate in a diverse range of chemical reactions and applications. Its dual functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C13H10N2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
3-anilinobenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,15H |
InChIキー |
GWZICGHUTPQXIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide](/img/structure/B13879408.png)
![4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13879414.png)


![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)

![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)

